GSK-3β Inhibitory Potency: Target Compound vs. Unsubstituted 5-Benzylidene Analog
The target compound (14a) demonstrates markedly enhanced GSK-3β inhibitory activity compared to the lead compound 1a (R=H) in the same study. This significant potency gain is directly attributable to the 3,4-dimethoxy substitution on the benzylidene ring [1].
| Evidence Dimension | GSK-3β Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 80.5 nM |
| Comparator Or Baseline | Compound 1a (R=H): IC50 = 24,000 nM (24 µM) |
| Quantified Difference | ~298-fold more potent |
| Conditions | In vitro GSK-3β biochemical assay |
Why This Matters
This data confirms that the 3,4-dimethoxy substitution is a critical pharmacophore for nanomolar potency, meaning unsubstituted or differently substituted analogs are not functionally interchangeable for GSK-3β inhibition.
- [1] Arfeen, M.; Bhagat, S.; Patel, R.; Prasad, S.; Roy, I.; Chakraborti, A.K.; Bharatam, P.V. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors. Eur. J. Med. Chem. 2016, 121, 727-736. (Referenced via BindingDB entry for compound 1a). View Source
